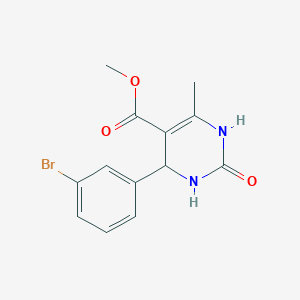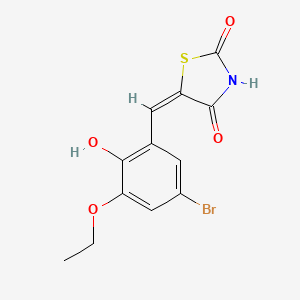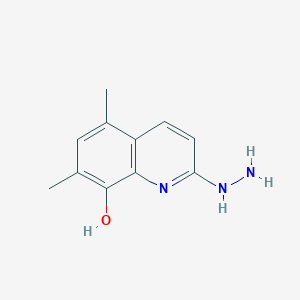
(2-Iodoethoxy)benzene
Vue d'ensemble
Description
“(2-Iodoethoxy)benzene” is a chemical compound with the CAS Number: 37137-00-1. It has a molecular weight of 248.06 and its IUPAC name is also “(2-iodoethoxy)benzene”. It is stored at room temperature and has a purity of 95%. It is in solid form .
Physical And Chemical Properties Analysis
“(2-Iodoethoxy)benzene” is a solid at room temperature. It has a molecular weight of 248.06 .Applications De Recherche Scientifique
Iodocyclization in Synthesis
(Okitsu et al., 2008) demonstrated a synthesis technique involving iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes to produce a variety of 3-iodobenzo[b]furans. This method, utilizing I(coll)2PF6-BF3 x OEt2, is applicable to aryl-, vinylic-, and alkyl-substituted alkynes, offering a versatile approach in organic synthesis.
Chemoselectivity in Organic Synthesis
A study by (Lin et al., 2005) explored the solvent-dependent chemoselectivity in the ruthenium-catalyzed cyclization of iodoalkyne-epoxide functionalities. This research highlights the importance of solvent choice in determining the outcome of such reactions, which is crucial in the synthesis of complex organic compounds.
Role in Benzene Metabolism and Toxicity
Research by (Kalf, 1987) and (Smith, 2010) provides insight into the metabolism and toxicity of benzene, a related compound to (2-Iodoethoxy)benzene. These studies contribute to understanding the health effects and susceptibility related to benzene exposure, which may have parallels in studying the effects of similar compounds.
Advances in Benzene Derivative Chemistry
The work by (Suzuki et al., 2015) and (Marwitz et al., 2009) shows significant advances in the chemistry of benzene derivatives. These studies provide a framework for understanding the diverse applications and synthesis methods of benzene-related compounds, including (2-Iodoethoxy)benzene.
Catalytic and Synthetic Applications
Research on the catalytic and synthetic applications of (2-Iodoethoxy)benzene derivatives is evident in studies by (Mejía & Togni, 2012) and (Xu et al., 2011). These research efforts contribute to our understanding of how such compounds can be effectively utilized in various synthetic pathways, enhancing the scope of organic synthesis.
Mécanisme D'action
Target of Action
(2-Iodoethoxy)benzene is a chemical compound with the molecular formula C8H9IO
Mode of Action
It’s known that benzene derivatives can undergo side-chain reactions . For instance, when an alkyl group directly attached to an aryl group is treated with a strong oxidizing agent, the benzylic carbon is oxidized to a carboxylic acid group . This suggests that (2-Iodoethoxy)benzene might interact with its targets through similar mechanisms, leading to changes in the target molecules.
Biochemical Pathways
It’s known that benzene and its derivatives can influence various biochemical pathways . For instance, they can undergo side-chain oxidations in various biosynthetic pathways . Therefore, it’s plausible that (2-Iodoethoxy)benzene might affect similar pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which might influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of benzene derivatives . Therefore, it’s plausible that similar factors might also influence the action of (2-Iodoethoxy)benzene.
Propriétés
IUPAC Name |
2-iodoethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITDQIDBXIGRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595038 | |
| Record name | (2-Iodoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37137-00-1 | |
| Record name | (2-Iodoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37137-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Iodoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-pyrrolidin-1-yl-N-[4-[[4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3060362.png)

![N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3060366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3060369.png)






![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3060381.png)
![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)